1-(4-Chloro-3-methylphenyl)sulfonyl-4-phenylpiperazine
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Overview
Description
1-(4-Chloro-3-methylphenyl)sulfonyl-4-phenylpiperazine is a chemical compound with a complex structure that includes a piperazine ring substituted with a 4-chloro-3-methylbenzenesulfonyl group and a phenyl group
Preparation Methods
The synthesis of 1-(4-Chloro-3-methylphenyl)sulfonyl-4-phenylpiperazine typically involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Chloro-3-methylphenyl)sulfonyl-4-phenylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-3-methylphenyl)sulfonyl-4-phenylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methylphenyl)sulfonyl-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl and piperazine rings contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-(4-Chloro-3-methylphenyl)sulfonyl-4-phenylpiperazine include:
4-Chloro-3-methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-Phenylpiperazine: Another precursor used in the synthesis.
p-Chlorocresol: A structurally related compound with different applications, primarily as a disinfectant and preservative.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity not found in its individual precursors or related compounds.
Properties
CAS No. |
325813-87-4 |
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Molecular Formula |
C17H19ClN2O2S |
Molecular Weight |
350.9g/mol |
IUPAC Name |
1-(4-chloro-3-methylphenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C17H19ClN2O2S/c1-14-13-16(7-8-17(14)18)23(21,22)20-11-9-19(10-12-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
InChI Key |
WWUHVZOFVGPHIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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